N,N-bis(cyanomethyl)-4-phenylbutanamide
Description
N,N-bis(cyanomethyl)-4-phenylbutanamide is a substituted amide featuring a butanamide backbone with a phenyl group at the 4-position and two cyanomethyl groups attached to the nitrogen atom. These compounds are synthesized via copper-catalyzed multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN). The cyanomethyl groups confer unique electronic and steric properties, making such derivatives valuable intermediates in organic synthesis and pharmaceutical chemistry .
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-phenylbutanamide |
InChI |
InChI=1S/C14H15N3O/c15-9-11-17(12-10-16)14(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-8,11-12H2 |
InChI Key |
AFWVJVBSUUPMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanamide with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as copper chloride (CuCl) and copper(II) triflate (Cu(OTf)2). This reaction is a multi-component coupling reaction that proceeds under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component coupling reactions and the use of efficient catalysts suggest that scalable methods could be developed based on the laboratory synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The cyanomethyl groups can participate in substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products can vary widely depending on the substituents introduced.
Scientific Research Applications
N,N-bis(cyanomethyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-4-phenylbutanamide involves its ability to participate in nucleophilic addition and substitution reactions. The nitrile groups can act as electrophiles, making the compound reactive towards nucleophiles. This reactivity is crucial for its role in organic synthesis and the formation of new carbon-nitrogen bonds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs of N,N-bis(cyanomethyl)-4-phenylbutanamide, highlighting differences in substituents, molecular weights, and synthetic yields:
Notes:
- Electron-withdrawing groups (e.g., dichlorophenoxy in ) may reduce nucleophilicity at the nitrogen center, altering reactivity in downstream applications.
Copper-Catalyzed Multi-Component Reactions
Most analogs are synthesized via copper-catalyzed reactions using CuCl and Cu(OTf)₂ under mild conditions. For example:
- Aliphatic amines react efficiently with formaldehyde and TMSCN in acetonitrile, yielding N,N-bis(cyanomethyl)amines in >90% yields .
- Aromatic amines require paraformaldehyde in methanol for optimal results, with electron-donating substituents (e.g., 4-methylphenyl) favoring bis(cyanomethyl)amine formation (>90% yield), while electron-withdrawing groups (e.g., nitro) lead to Strecker-type products instead .
Key Reaction Insights:
Physicochemical and Spectral Properties
- ¹H-NMR Trends: The cyanomethyl groups (-CH₂CN) consistently appear as singlets near δ 3.58–4.18 ppm, with aryl protons resonating between δ 6.90–7.26 ppm .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 215 for 2a ) confirm molecular weights, while fragmentation patterns reflect cleavage at the amine-cyanomethyl bond.
Reactivity and Stability
- Nucleophilicity: The nitrogen in N,N-bis(cyanomethyl) derivatives is less nucleophilic than in unsubstituted amines due to electron-withdrawing cyanomethyl groups. This property mitigates undesired side reactions (e.g., oxidation) .
- Stability: Analogs are typically isolated as pale yellow oils or low-melting solids, stable under inert atmospheres but prone to hydrolysis in aqueous acidic/basic conditions .
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